(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride

Description

Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature

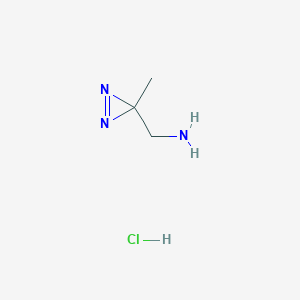

The molecular composition of (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride is defined by the molecular formula C₃H₈ClN₃, representing a hydrochloride salt of the parent amine compound. The compound possesses a molecular weight of 121.57 daltons, with slight variations reported in different sources due to precision differences in measurement techniques. The International Union of Pure and Applied Chemistry nomenclature for this compound is (3-methyldiazirin-3-yl)methanamine;hydrochloride, which systematically describes the structural components including the substituted diazirine ring and the primary methanamine group.

The Chemical Abstracts Service registry number 882516-45-2 serves as the unique identifier for this specific hydrochloride salt form. This registration number distinguishes it from related compounds, including the free base form which bears the registry number 882568-97-0 and has the molecular formula C₃H₇N₃. The systematic naming convention reflects the presence of a methyl substituent at the 3-position of the diazirine ring, with a methanamine group also attached to the same carbon center.

The Simplified Molecular Input Line Entry System representation for this compound is NCC1(C)N=N1.[H]Cl, which encodes the connectivity pattern and includes the hydrochloride ion association. This linear notation effectively captures the three-membered diazirine ring (represented by the N=N1 motif), the methyl substitution, and the aminomethyl group attachment. The International Chemical Identifier string provides additional structural specificity, offering a standardized method for representing the molecular structure in computational databases and chemical information systems.

Properties

IUPAC Name |

(3-methyldiazirin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3.ClH/c1-3(2-4)5-6-3;/h2,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOYEXLJSCENBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882516-45-2 | |

| Record name | (3-methyl-3H-diazirin-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation from Ketones

The key step is the conversion of an appropriate ketone to a diaziridine intermediate. This is commonly achieved by:

- Reacting the ketone with ammonia or a primary amine in the presence of hydroxylamine-O-sulfonic acid (HOSA) as the aminating reagent.

- The reaction proceeds via the formation of an oxime intermediate, followed by O-sulfonylation to yield diaziridine.

This method is well-documented and can be automated for scale-up synthesis.

Typical Reaction Conditions

- The ketone is dissolved in a solvent such as methanol or ethanol.

- Ammonia (NH3) or primary amine is added, often at low temperature (-78 °C to 0 °C).

- Hydroxylamine-O-sulfonic acid is added slowly, and the mixture is stirred overnight.

- The resulting diaziridine precipitates and can be isolated by filtration.

Oxidation to Diazirine

After diaziridine formation, oxidation is performed to convert the diaziridine ring to the diazirine ring:

- Iodine (I2) in the presence of a base such as triethylamine or imidazole is used.

- The reaction is carried out at low temperature (0 °C to room temperature).

- The color change due to iodine consumption indicates reaction progress.

- The product is extracted and purified by column chromatography or distillation.

This oxidation step is critical to form the photoreactive diazirine moiety.

Introduction of the Methanamine Side Chain

Halogenation and Azide Substitution

- The diazirine-containing alcohol intermediate can be converted to the corresponding iodoalkyl derivative using iodine and triphenylphosphine.

- The iodoalkyl diazirine is then reacted with sodium azide (NaN3) to substitute the iodine with an azide group.

- The azide is subsequently reduced to the primary amine using triphenylphosphine in a water/THF mixture.

Conversion to Hydrochloride Salt

- The free amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

- This salt form improves the compound's stability and handling properties.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ketone to diaziridine | NH3, HOSA, MeOH, stirring overnight, -78 °C to RT | ~30% overall | Precipitate filtered and purified |

| Diaziridine to diazirine oxidation | I2, Et3N or imidazole, 0 °C to RT | 33% isolated | Monitored by disappearance of iodine color |

| Halogenation (iodoalkyl formation) | I2, triphenylphosphine, DCM, 0 °C | 33% isolated | Purified by silica gel chromatography |

| Azide substitution | NaN3, RT, overnight | Quantitative | Extracted and isolated crude |

| Azide reduction to amine | PPh3, THF/H2O, RT, 2 h | 80% crude | Followed by acidification to HCl salt |

These yields and procedures are adapted from detailed synthetic protocols.

Alternative and Automated Methods

Recent advances include:

- Automated synthesis using programmable batch reactors mimicking manual workflow.

- Sequential addition of methanol-NH3 and HOSA to ketones, filtration, evaporation, and oxidation with iodine/Et2O at low temperature.

- This automation enables scale-up to 50 g batches with reproducible yields and purity.

Summary Table of Key Reagents and Conditions

| Step | Key Reagents | Temperature | Solvent(s) | Notes |

|---|---|---|---|---|

| Diaziridine formation | Ketone, NH3 or primary amine, HOSA | -78 °C to RT | Methanol or Ethanol | Overnight stirring |

| Oxidation to diazirine | Iodine, triethylamine or imidazole | 0 °C to RT | Methanol or DCM | Color change indicates progress |

| Halogenation (iodoalkyl) | Iodine, triphenylphosphine | 0 °C | DCM | Followed by chromatography |

| Azide substitution | Sodium azide | RT | Ether | Overnight reaction |

| Azide reduction to amine | Triphenylphosphine, THF/H2O | RT | THF/H2O | 2 hours |

| Salt formation | HCl | RT | Ether or aqueous | Forms hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the diazirine ring into other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

Substitution Reagents: Halogenating agents, alkylating agents, and other nucleophiles or electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazirine derivatives.

Scientific Research Applications

Photoaffinity Labeling

Photoaffinity labeling is one of the most prominent applications of (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride. This technique allows researchers to investigate protein-protein and protein-ligand interactions by covalently attaching the compound to target biomolecules when exposed to UV light. The resulting labeled proteins can then be analyzed using methods such as mass spectrometry or Western blotting, providing insights into their functional roles within cellular systems.

Protein Interaction Studies

The compound is extensively used in protein interaction studies to identify binding sites and characterize the dynamics of protein interactions. By labeling specific proteins, researchers can track their interactions in real time and elucidate complex biological pathways. This application is particularly useful in drug discovery, where understanding target interactions is crucial for developing effective therapeutics .

Medicinal Chemistry

In medicinal chemistry , this compound serves as a tool for developing new drugs and studying their interactions with biological targets. Its ability to form stable covalent bonds enables the identification of drug binding sites and the mapping of metabolic pathways, which are essential for optimizing drug efficacy and safety .

Synthesis of Complex Organic Molecules

The compound plays a role in the synthesis of complex organic molecules . Its unique reactivity profile allows chemists to use it as a building block in various organic synthesis reactions, facilitating the development of new compounds with potential biological activity .

Applications in Industry

In industrial applications, this compound is utilized in the development of new materials and as a reagent in chemical manufacturing processes. Its photoactive properties can be harnessed to create innovative materials with specific functional characteristics .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

- Protein Targeting : Research demonstrated that this compound could effectively label specific proteins involved in signaling pathways, aiding in the identification of novel therapeutic targets .

- Drug Development : In a study focusing on schistosomiasis treatment, derivatives of this compound were tested for their ability to interact with parasitic proteins, showing promise as potential drug candidates due to selective activity against the parasite without significant toxicity to mammalian cells .

Mechanism of Action

The mechanism of action of (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, allowing it to form covalent bonds with nearby molecules. This property makes it an excellent tool for photoaffinity labeling, where it can covalently attach to target proteins or other biomolecules, enabling their identification and study.

Comparison with Similar Compounds

Comparison with Structural Analogues

Diazirine Derivatives

a) Methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine Hydrochloride (CAS: 2648945-94-0)

- Structure : Contains a diazirine ring with a methyl group and an ethylamine side chain.

- Molecular Weight : 149.6 g/mol .

- Key Difference : The extended ethyl linker may enhance solubility in hydrophobic environments compared to the shorter methanamine chain in the parent compound.

b) 3-Trifluoromethyl-3-phenyldiazirine (TPD)

- Structure : Diazirine ring substituted with trifluoromethyl and phenyl groups.

- Photolysis : Generates 65% carbene upon UV irradiation, with applications in photochemical probes .

- Key Difference : The trifluoromethyl and aromatic substituents increase thermal stability (stable at 75°C for 30 minutes) and reactivity toward insertion into C-H and O-H bonds .

Heterocyclic Methanamine Hydrochlorides

a) (3-Methylazetidin-3-yl)methanamine Dihydrochloride (CAS: 96308-73-5)

- Structure : Four-membered azetidine ring with a methyl group and methanamine.

- Molecular Weight : 165.07 g/mol .

- Key Difference : Azetidine’s reduced ring strain compared to diazirine may lower reactivity but improve metabolic stability in pharmaceutical applications .

b) Furan-2-yl Methanamine Hydrochloride (Compound 2m)

- Structure : Aromatic furan ring substituted with methanamine.

- 1H NMR (DMSO-d6) : δ 8.29 (s, 3H, NH3+), 7.68 (d, J = 3.2 Hz, 1H), 6.60 (dd, J = 3.2, 1.8 Hz, 1H), 6.43 (d, J = 1.8 Hz, 1H), 4.11 (s, 2H) .

- Key Difference: Aromaticity of furan enables π-π stacking interactions, unlike the non-aromatic diazirine .

Comparative Data Table

Biological Activity

Overview

(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride is a diazirine compound widely recognized for its utility in biological research, particularly in the field of photoaffinity labeling. This compound possesses unique properties that enable it to covalently bond with biomolecules upon exposure to ultraviolet (UV) light, facilitating the study of molecular interactions in various biological systems.

Photoaffinity Labeling

The primary mechanism of action for this compound involves the formation of a reactive carbene intermediate when irradiated with UV light. This intermediate can covalently attach to nearby biomolecules, including proteins and nucleic acids, allowing researchers to investigate protein-protein interactions and enzyme activities in their native environments .

Target Interactions

The compound has been shown to interact with various amino acid residues, such as lysine, arginine, and histidine, which are critical for protein function. By modifying these residues, the compound can influence cellular processes such as signaling pathways and gene expression.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈N₄·HCl |

| Molecular Weight | 118.59 g/mol |

| Solubility | Soluble in water |

| Stability | Stable under refrigeration; degrades under prolonged UV exposure |

Cellular Effects

This compound exhibits significant effects on cellular functions. In laboratory settings, it has been observed to modify proteins involved in critical cellular processes:

- Cell Signaling : The compound can alter the activity of kinases such as cyclic AMP-dependent protein kinase and protein kinase C, impacting downstream signaling cascades.

- Gene Expression : By modifying transcription factors, it can influence the expression of genes involved in cell cycle regulation and apoptosis .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, the compound effectively labels target proteins without causing significant toxicity.

- High Doses : Increased concentrations may lead to adverse effects, including cellular damage and altered metabolic functions .

Case Studies

- Protein Interaction Studies : A study demonstrated the use of this compound in HEK293T cells to identify over 2000 protein targets through gel-based profiling. The results indicated that different concentrations of the compound resulted in varied degrees of protein labeling, showcasing its potential for mapping protein interactions in complex biological systems .

- Fungal Activity Assessment : Another investigation assessed the fungicidal activity of derivatives of this compound against various fungal strains. The results indicated that certain analogues exhibited significant antifungal properties by disrupting microtubule dynamics within fungal cells .

Applications in Research

The unique properties of this compound make it a valuable tool in various scientific domains:

- Chemical Biology : It is extensively used for studying molecular interactions and dynamics within cells.

- Drug Development : The compound aids in identifying potential drug targets by elucidating protein interactions and functions.

- Material Science : Its ability to form stable covalent bonds is leveraged in developing new materials and surface modifications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride in academic settings?

- Methodology :

- Step 1 : Start with a precursor such as 3-methyl-3H-diazirine, and introduce the methanamine moiety via nucleophilic substitution or reductive amination. For example, react diazirine derivatives with formaldehyde and ammonium chloride under controlled pH (neutral to slightly acidic) to form the amine intermediate.

- Step 2 : Purify the crude product using recrystallization or column chromatography (silica gel, eluting with methanol/dichloromethane mixtures).

- Step 3 : Hydrochloride salt formation is achieved by treating the free base with hydrochloric acid in a polar solvent (e.g., dioxane or ethanol) under inert atmosphere, followed by vacuum drying .

- Validation : Confirm product identity via H-NMR (e.g., characteristic peaks for diazirine protons at δ ~2.5–3.0 ppm) and mass spectrometry (exact mass: ~148.60 g/mol for the free base) .

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- NMR : Use DMSO-d6 as a solvent to observe the diazirinyl methyl group (singlet at δ ~1.5–2.0 ppm) and methanamine protons (multiplet at δ ~3.0–3.5 ppm). C-NMR should confirm the diazirine ring carbons (~80–90 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the exact mass (e.g., calculated for CHClN: 147.0664). Discrepancies >2 ppm require re-evaluation of purity or synthesis conditions .

- Elemental Analysis : Verify Cl content (~24% for the hydrochloride salt) .

Q. What safety protocols are critical for handling this compound?

- Methodology :

- Storage : Keep in airtight glass containers at 2–8°C, protected from light and moisture. Avoid proximity to oxidizing agents .

- Handling : Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with 10% acetic acid followed by water to neutralize residual HCl .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How do researchers evaluate the stability of this compound under varying experimental conditions?

- Methodology :

- Accelerated Stability Studies :

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours. Monitor decomposition via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Degradation products (e.g., diaziridine) appear as new peaks at ~4–5 minutes .

- Photostability : Expose to UV light (254 nm) for 6–12 hours. Use LC-MS to detect photooxidation byproducts (e.g., nitroso derivatives) .

- Data Interpretation : A >5% loss of purity under mild conditions (40°C) indicates the need for improved formulation (e.g., lyophilization) .

Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. HRMS) for this compound?

- Methodology :

- Cross-Validation : Compare NMR integrals with HRMS isotopic patterns. For example, a mismatch in proton count may suggest residual solvent (e.g., dioxane) or unreacted intermediates.

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For HRMS discrepancies, perform elemental analysis to confirm Cl content .

- Case Study : If HRMS shows [M+H] = 148.07 but NMR suggests impurities, repeat synthesis with stricter inert conditions (argon atmosphere) to prevent oxidation .

Q. How can researchers optimize reaction yields in diazirinyl methanamine synthesis?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) vs. protic solvents (ethanol). Diazirine reactivity is higher in aprotic media but may require longer reaction times .

- Catalyst Optimization : Evaluate Lewis acids (e.g., ZnCl) to accelerate amination. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

- Statistical Design : Use a central composite design (CCD) to model variables (temperature, catalyst loading, pH). Pareto charts identify critical factors (e.g., pH >7 reduces yield due to diazirine hydrolysis) .

Q. What are the applications of this compound in photoaffinity labeling studies?

- Methodology :

- Protein Cross-Linking :

- Step 1 : Conjugate the compound to a biomolecule (e.g., peptide) via EDC/NHS chemistry. Confirm conjugation via MALDI-TOF mass shift (~147 Da) .

- Step 2 : Irradiate with UV light (365 nm) to activate the diazirine group, generating carbene intermediates that bind proximal targets .

- Step 3 : Analyze cross-linked complexes via SDS-PAGE or native MS. Use quenching agents (e.g., β-mercaptoethanol) to terminate reactions .

- Troubleshooting : Non-specific binding can arise from prolonged UV exposure; optimize irradiation time (10–30 seconds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.